Benzimidazole, 5-methyl-2-(6-methyl-2-pyridyl)-
Description
The compound "Benzimidazole, 5-methyl-2-(6-methyl-2-pyridyl)-" is a 2,5-disubstituted benzimidazole derivative. Its structure consists of:
- A benzimidazole core (a fused benzene and imidazole ring).
- A methyl group at position 5 of the benzimidazole ring.
- A 6-methyl-2-pyridyl group at position 2 of the benzimidazole ring.
Benzimidazoles are renowned for their pharmacological versatility, including antimicrobial, anticancer, and antiparasitic activities . The 2-substituted derivatives, in particular, exhibit enhanced potency due to improved binding interactions with biological targets like enzymes or DNA . The pyridyl substituent in this compound likely enhances solubility and target specificity compared to non-aromatic substituents.
Properties
CAS No. |
67273-47-6 |
|---|---|
Molecular Formula |
C14H13N3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
6-methyl-2-(6-methylpyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C14H13N3/c1-9-6-7-11-13(8-9)17-14(16-11)12-5-3-4-10(2)15-12/h3-8H,1-2H3,(H,16,17) |
InChI Key |
OKHWNVWJPUHVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3=CC=CC(=N3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at Position 2
The 2-pyridyl group distinguishes this compound from other 2-substituted benzimidazoles:
Key Insight : The pyridyl group in the target compound balances solubility, metabolic stability, and binding affinity, making it advantageous for drug development .
Substitution at Position 5
Position 5 substitutions influence electronic effects and steric hindrance:
Key Insight : The methyl group at position 5 optimizes enzyme binding without introducing excessive electronegativity, which could hinder pharmacokinetics .
Antimycobacterial Activity
- Target Compound : Likely exhibits anti-TB activity similar to 2,5-disubstituted derivatives (e.g., MIC99 = 0.195–100 µM for related compounds) .
- Reference Compound (13e) : A 2,5-disubstituted benzimidazole with MIC99 = 0.195 µM, outperforming isoniazid .
Antifungal Activity
- Target Compound : Pyridyl substituents may reduce susceptibility to resistance mechanisms linked to tubulin binding .
Enzyme Inhibition
- Target Compound: Likely binds to TgENR (enoyl-acyl carrier protein reductase) similarly to FtENR-binding benzimidazoles, requiring higher inhibitor concentrations (3.2 mM vs. 1.6 mM for co-crystallization) .
Structural Differentiation
- Pyridyl vs. Ethylpyridyl : highlights 2-(6-ethyl-2-pyridyl)benzimidazole, where the ethyl group increases lipophilicity but may reduce target specificity compared to the methyl group in the target compound.
- Crystallography : Co-crystallization studies suggest pyridyl substituents require precise spatial alignment for effective enzyme binding .
Preparation Methods
Acid-Catalyzed Cyclization of 4-Methyl-1,2-phenylenediamine with Pyridyl Carboxylic Acids
A widely used method for preparing substituted 5-methylbenzimidazoles involves the acid-catalyzed condensation of 4-methyl-1,2-phenylenediamine with corresponding carboxylic acids bearing the pyridyl moiety.
- A mixture of 4-methyl-1,2-phenylenediamine (1.0 mmol) and the appropriate pyridyl carboxylic acid (1.0 mmol) is refluxed in hydrochloric acid (4 M, 10 mL) for 4 to 9 hours.
- The reaction mixture is cooled and neutralized slowly with sodium hydroxide (1 M).
- The precipitated crude benzimidazole is filtered and recrystallized from an ethanol-water mixture (50:50) to afford the pure product.
This method relies on acid-catalyzed cyclization to form the benzimidazole ring system, with the pyridyl substituent introduced via the carboxylic acid component. The reaction progress is monitored by thin-layer chromatography (TLC) using n-hexane/ethyl acetate (2:1) as the eluent.
- The use of 4-methyl-1,2-phenylenediamine ensures the methyl group at the 5-position.
- The pyridyl substituent is introduced through the corresponding carboxylic acid.
- Reflux in strong acid medium promotes ring closure and cyclization.
Example Table of Reaction Conditions:
| Reactant 1 | Reactant 2 (Carboxylic Acid) | Acid Medium | Reflux Time (h) | Yield (%) | Purification Method |
|---|---|---|---|---|---|
| 4-methyl-1,2-phenylenediamine | 6-methyl-2-pyridinecarboxylic acid | HCl (4 M, 10 mL) | 4–9 | 60–80 | Recrystallization (EtOH/H2O) |
This approach is supported by spectral data such as ^1H NMR, showing characteristic NH proton singlets at δ 12.02–13.33 ppm and aromatic proton resonances between δ 6.67–9.32 ppm, confirming the benzimidazole structure.
Functionalization via Nucleophilic Substitution on Benzimidazole Core
Post-cyclization, further substitution on the benzimidazole nitrogen or carbon atoms can be achieved by nucleophilic addition reactions. For example, the reaction of benzimidazoles with chloromethyl derivatives in the presence of strong bases like sodium amide (NaNH2) under reflux conditions leads to benzimidazole-substituted derivatives.
Preparation of Benzimidazole Derivatives via Amide Coupling and Salt Formation
Advanced synthetic routes have been developed for benzimidazole derivatives with complex substituents, including the 5-methyl-2-(6-methyl-2-pyridyl) variant, involving amide bond formation and salt preparation.
- Coupling of benzimidazole carboxylic acid derivatives with amines or amino-substituted pyridines using condensing agents such as carbodiimides (e.g., EDC, DCC) optionally combined with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu).
- Use of suitable solvents such as ethers, hydrocarbons, chloro solvents, esters, ketones, or polar aprotic solvents.
- Formation of mesylate or other acid addition salts to improve solubility and stability.
- Ethyl 3-(2-((4-carbamimidoylphenylamino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzimidazole-5-carboxamido)propanoate mesylate is prepared by reacting the corresponding benzimidazole intermediate with mesylate reagents in the presence of a base and suitable solvent.
- Subsequent transformations include reaction with n-hexylchloroformate or n-hexanol to yield further functionalized benzimidazole derivatives.
Summary Table of Preparation Strategies
| Method | Key Reactants/Conditions | Advantages | Limitations |
|---|---|---|---|
| Acid-catalyzed cyclization | 4-methyl-1,2-phenylenediamine + pyridyl carboxylic acid; HCl reflux | Straightforward, high regioselectivity | Requires strong acid and long reflux |
| Nucleophilic substitution | Benzimidazole + chloromethyl derivatives; NaNH2 reflux | Enables diverse substitutions | Requires strong base, careful handling |
| Amide coupling & salt formation | Benzimidazole carboxylic acid + amines; carbodiimides, HOBt; mesylate salts | Enables complex derivatives, improved solubility | Multi-step, requires purification |
Detailed Research Findings and Analytical Data
- The acid-catalyzed cyclization method yields benzimidazoles with characteristic ^1H NMR signals: NH proton singlet at δ 12.02–13.33 ppm and aromatic protons between δ 6.67–9.32 ppm.
- The nucleophilic substitution reactions produce benzimidazole-substituted benzotriazoles with methylene bridge protons showing distinct resonances.
- Salt formation, especially mesylate salts, enhances the physicochemical properties of benzimidazole derivatives, facilitating pharmaceutical applications.
- Reaction monitoring by TLC and purification by recrystallization or solvent precipitation are standard practices to ensure product purity and yield optimization.
Q & A
Q. Methodological Focus
- PXRD Analysis : Compare automated vs. manual synthesis. Robotic workflows produce homogeneous alpha-polymorphs with precise lattice parameters (e.g., a = 13.6000(5) Å) .
- Le Bail Refinement : Model peak profiles to assess crystallite size and phase purity .
- Thermal Analysis : DSC/TGA to identify polymorph transitions.
How can computational methods predict structure-activity relationships (SAR) for derivatives?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with targets like VEGFR2 or DNA. For example, aryl-thiazole-triazole derivatives show binding affinity via hydrogen bonding and π-π stacking .
- ADME Prediction : Tools like SwissADME assess logP (e.g., 2.43 for sulfonyl derivatives) and bioavailability .
What are the challenges in scaling up synthesis for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
